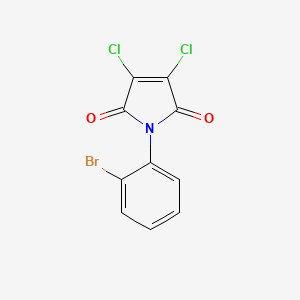
1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and reactivity. It features a pyrrole ring substituted with bromine and chlorine atoms, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. The pyrrole ring is then formed through cyclization reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing catalysts to enhance reaction efficiency. The use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings .
化学反応の分析
Types of Reactions: 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different functional groups.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogen atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrroles .
科学的研究の応用
1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione has diverse applications in scientific research:
作用機序
The mechanism by which 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms play a crucial role in its reactivity and binding affinity. The compound may inhibit specific enzymes or disrupt cellular pathways, leading to its observed biological effects .
類似化合物との比較
1-(2-Bromophenyl)-1H-pyrrole: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the bromine atom, affecting its overall reactivity and applications.
Uniqueness: 1-(2-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in various chemical reactions. This dual substitution pattern allows for a broader range of applications compared to its analogs .
特性
CAS番号 |
90188-00-4 |
|---|---|
分子式 |
C10H4BrCl2NO2 |
分子量 |
320.95 g/mol |
IUPAC名 |
1-(2-bromophenyl)-3,4-dichloropyrrole-2,5-dione |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-5-3-1-2-4-6(5)14-9(15)7(12)8(13)10(14)16/h1-4H |
InChIキー |
MCVWRGJSRMUXSB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


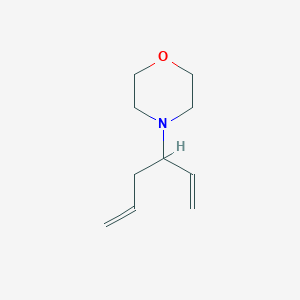
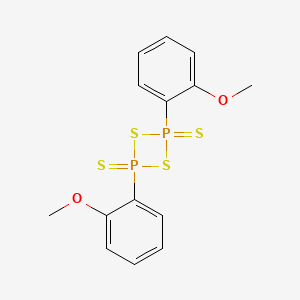
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
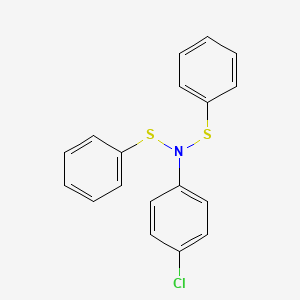
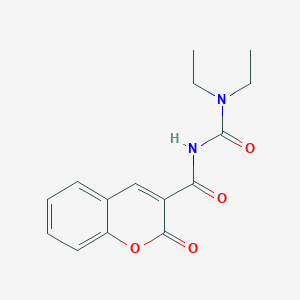
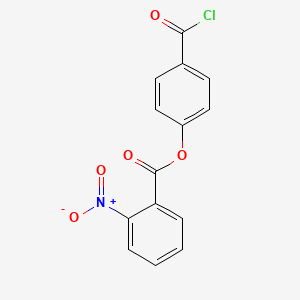
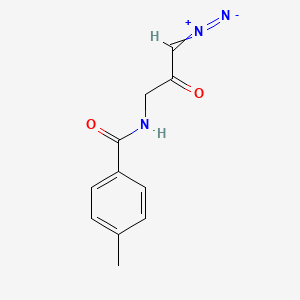
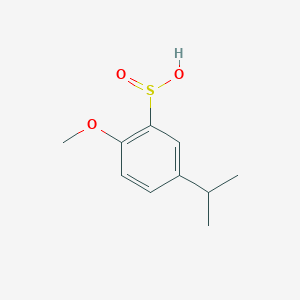
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
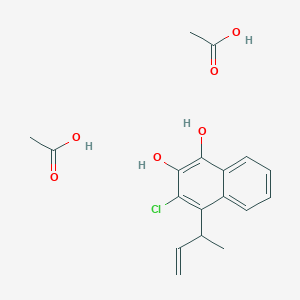
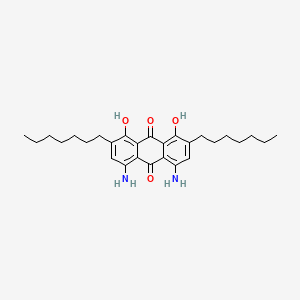
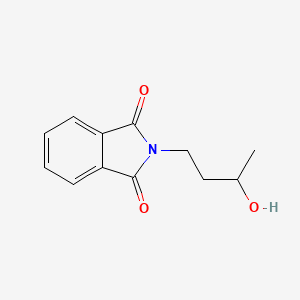
![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethoxy)aniline](/img/structure/B14379564.png)
![4-Chloro-5-{[(2-methylphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14379571.png)
